molecular formula C29H44N6O8S B14212906 L-Isoleucyl-L-tyrosyl-L-prolyl-L-methionyl-L-asparagine CAS No. 827301-60-0

L-Isoleucyl-L-tyrosyl-L-prolyl-L-methionyl-L-asparagine

Katalognummer: B14212906
CAS-Nummer: 827301-60-0
Molekulargewicht: 636.8 g/mol
InChI-Schlüssel: OZZGXZAIDFIZKT-CPQUMHSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Isoleucyl-L-tyrosyl-L-prolyl-L-methionyl-L-asparagine is a peptide composed of five amino acids: isoleucine, tyrosine, proline, methionine, and asparagine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-tyrosyl-L-prolyl-L-methionyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in genetically engineered microorganisms, followed by purification.

Analyse Chemischer Reaktionen

Types of Reactions

L-Isoleucyl-L-tyrosyl-L-prolyl-L-methionyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Peptides with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

L-Isoleucyl-L-tyrosyl-L-prolyl-L-methionyl-L-asparagine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor binding.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Wirkmechanismus

The mechanism of action of L-Isoleucyl-L-tyrosyl-L-prolyl-L-methionyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can influence various cellular pathways, leading to biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Valyl-L-prolyl-L-proline: Another tripeptide with similar structural features and biological activities.

    L-Isoleucyl-L-prolyl-L-proline: A tripeptide known for its angiotensin-converting enzyme inhibitory activity.

Uniqueness

L-Isoleucyl-L-tyrosyl-L-prolyl-L-methionyl-L-asparagine is unique due to its specific sequence of amino acids, which imparts distinct biological properties. Its combination of hydrophobic and hydrophilic residues allows for diverse interactions with molecular targets, making it a valuable compound for research and therapeutic applications.

Eigenschaften

CAS-Nummer

827301-60-0

Molekularformel

C29H44N6O8S

Molekulargewicht

636.8 g/mol

IUPAC-Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C29H44N6O8S/c1-4-16(2)24(31)27(40)33-20(14-17-7-9-18(36)10-8-17)28(41)35-12-5-6-22(35)26(39)32-19(11-13-44-3)25(38)34-21(29(42)43)15-23(30)37/h7-10,16,19-22,24,36H,4-6,11-15,31H2,1-3H3,(H2,30,37)(H,32,39)(H,33,40)(H,34,38)(H,42,43)/t16-,19-,20-,21-,22-,24-/m0/s1

InChI-Schlüssel

OZZGXZAIDFIZKT-CPQUMHSQSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)O)N

Kanonische SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.